![molecular formula C15H9ClN4O3S B2825614 N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]-4-硝基苯酰胺 CAS No. 104830-80-0](/img/structure/B2825614.png)

N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]-4-硝基苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

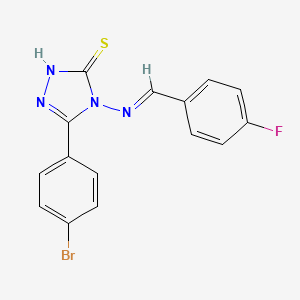

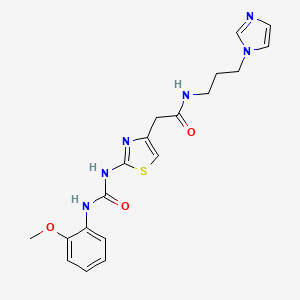

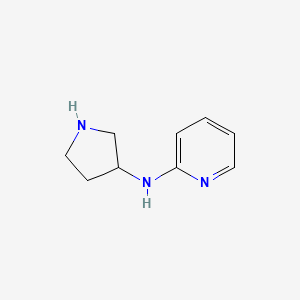

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound that contains several functional groups, including a chlorophenyl group, a thiadiazole ring, a nitro group, and an amide group . Compounds with these functional groups are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a chlorophenyl group and a nitrobenzamide group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

科学研究应用

抗惊厥剂质量控制

一项研究为 1,3,4-噻二唑的抗惊厥衍生物开发了质量控制方法,该衍生物表现出较高的抗惊厥活性。这种化合物 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,显示出进一步进行临床前研究的潜力,强调了识别和标准化抗惊厥药物质量控制技术的重要性 (Sych 等,2018)。

缓蚀

对 2,5-二取代 1,3,4-噻二唑的研究探索了它们在酸性条件下用作低碳钢缓蚀剂的用途。这些化合物(包括与 N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]-4-硝基苯甲酰胺结构相关的化合物)被研究用于保护金属免受腐蚀的潜力,从而将其应用扩展到材料科学和工程学 (Bentiss 等,2007)。

抗肿瘤和抗病毒活性

1,3,4-噻二唑衍生物(包括具有氯苯基和硝基苯甲酰胺基团的衍生物)已被合成并评估其抗肿瘤和抗病毒特性。研究表明,这些化合物表现出作为抗肿瘤剂对抗各种癌细胞系的潜力,并对烟草花叶病毒等病原体具有抗病毒活性,展示了它们在开发新治疗剂中的重要性 (Chen 等,2010; Palmer 等,1996)。

晶体工程和聚合物科学

在晶体工程的背景下对氢键和卤素键的研究涉及了类似于 4-硝基苯甲酰胺的化合物,其与所讨论的化学物质在结构上相关。这些研究有助于我们了解固态中的分子相互作用,并对设计新材料和药物共晶体具有启示意义 (Saha 等,2005)。

作用机制

Target of Action

Similar compounds have been tested against various cell lines, including mycobacterium tuberculosis .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, possibly influencing the function of the target proteins or enzymes.

Biochemical Pathways

Given its potential antitubercular activity , it may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown potential antitubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGPGYRCYPBGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)